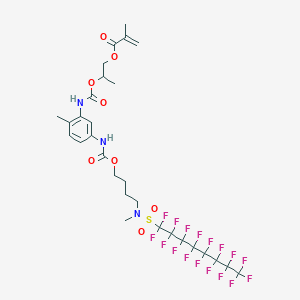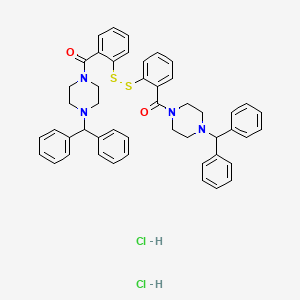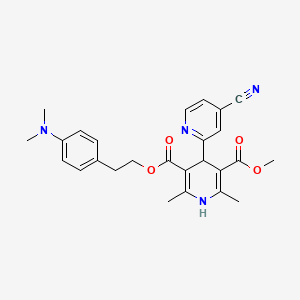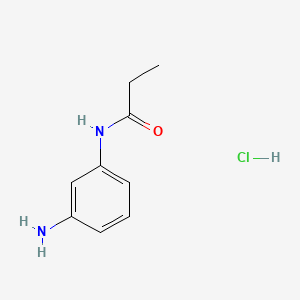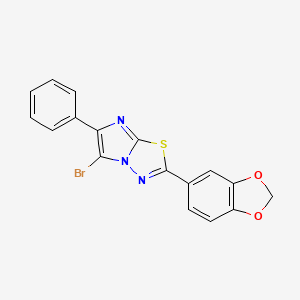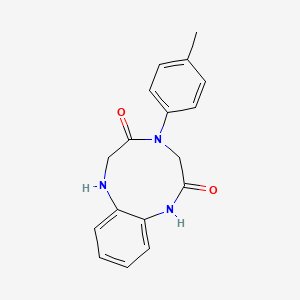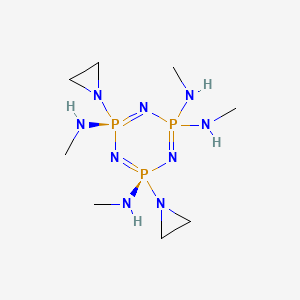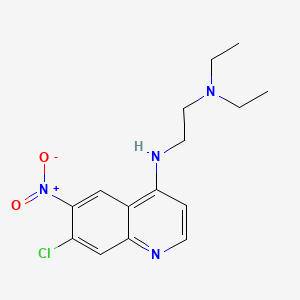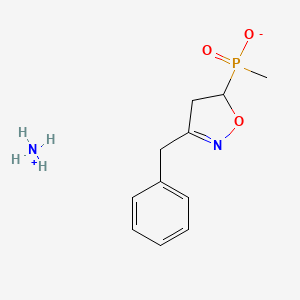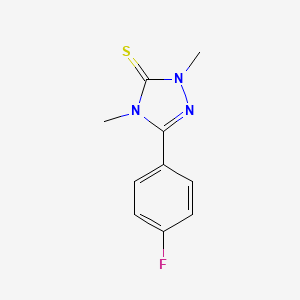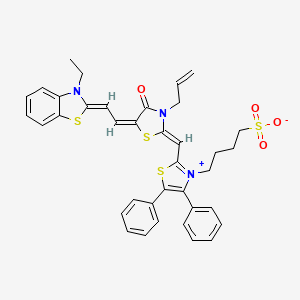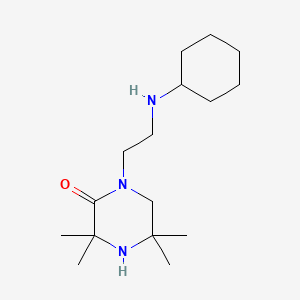
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is a heterocyclic organic compound that features a piperazinone ring substituted with cyclohexylamino and tetramethyl groups. This compound is part of the broader class of piperazinones, which are known for their structural versatility and significant presence in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazinone derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of a cyclohexylamine derivative with a tetramethyl-substituted piperazinone precursor under controlled conditions.
Industrial Production Methods
Industrial production of piperazinones often employs catalytic processes, such as the reduction of intermediates in the presence of catalysts like Raney nickel or palladium. These methods are designed to maximize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces fully saturated compounds.
Applications De Recherche Scientifique
Piperazinone derivatives, including 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use in drug development, particularly as scaffolds for designing new pharmaceuticals.
Industry: Employed in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of piperazinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some piperazinones act as enzyme inhibitors by binding to the active site and preventing substrate access. The specific pathways involved can vary depending on the particular derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler analog with a similar ring structure but lacking the cyclohexylamino and tetramethyl substitutions.
1,4-Diazepane: Another nitrogen-containing heterocycle with a similar ring size but different substitution pattern.
Piperidinone: A related compound with a six-membered ring containing one nitrogen atom.
Uniqueness
Piperazinone, 1-(2-(cyclohexylamino)ethyl)-3,3,5,5-tetramethyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its potential interactions with biological targets, while the tetramethyl groups contribute to its steric and electronic characteristics .
Propriétés
Numéro CAS |
96218-78-9 |
|---|---|
Formule moléculaire |
C16H31N3O |
Poids moléculaire |
281.44 g/mol |
Nom IUPAC |
1-[2-(cyclohexylamino)ethyl]-3,3,5,5-tetramethylpiperazin-2-one |
InChI |
InChI=1S/C16H31N3O/c1-15(2)12-19(14(20)16(3,4)18-15)11-10-17-13-8-6-5-7-9-13/h13,17-18H,5-12H2,1-4H3 |
Clé InChI |
BXYLMCLXGCYKJB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(=O)C(N1)(C)C)CCNC2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
